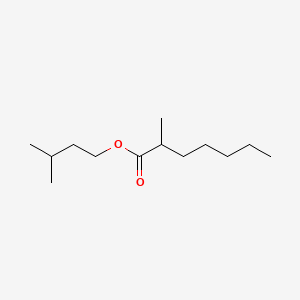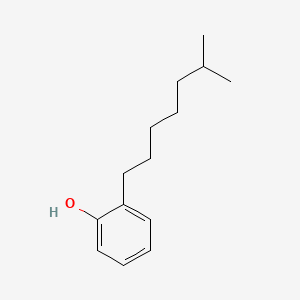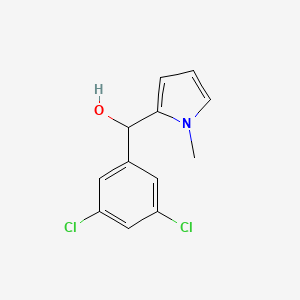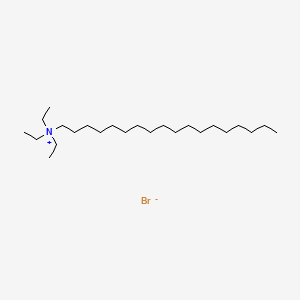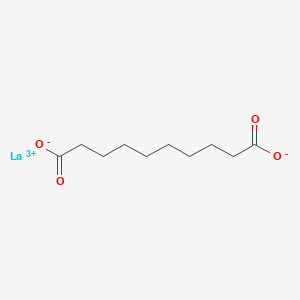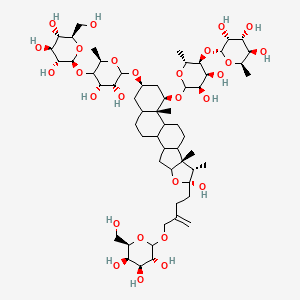
2-Cyclohexyl-2-propyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2-propyl formate is an organic compound with the chemical formula C10H18O2. It is an ester formed from the reaction of cyclohexanol and propyl formate. This compound is known for its unique structural properties, which include a cyclohexyl group attached to a propyl formate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexyl-2-propyl formate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with propyl formate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The process may also include purification steps such as distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-propyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form cyclohexanol and propyl formate.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Reduction: Lithium aluminum hydride, dry ether as solvent.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: Cyclohexanol and propyl formate.
Reduction: Cyclohexylmethanol and propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexyl-2-propyl formate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclohexyl-2-propyl formate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release cyclohexanol and propyl formate, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl formate: An ester with a similar formate group but a different alkyl chain.
Ethyl acetate: Another ester with a different alkyl group but similar reactivity.
Butyl propionate: An ester with a longer alkyl chain and similar chemical properties.
Uniqueness
2-Cyclohexyl-2-propyl formate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
63574-01-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-cyclohexylpropan-2-yl formate |
InChI |
InChI=1S/C10H18O2/c1-10(2,12-8-11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
KHSUHPZEMHPXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCC1)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



